Lipophilicity and CNS Drug-Likeness: logP Shift of +1.53 Versus Parent 2-Imidazolidinone Core
The target compound exhibits a computed logP of 1.49, compared to −0.04 for the unsubstituted 2-imidazolidinone parent scaffold (CAS 120-93-4), representing a ΔlogP of +1.53 units—an approximately 34-fold increase in octanol-water partition coefficient [1]. This logP value falls within the optimal CNS drug space (logP 1–3) described by Wager et al., whereas the parent core (logP −0.04) is too hydrophilic for efficient passive BBB penetration. Simultaneously, PSA decreases from 41.13 Ų (parent) to 35.58 Ų (target), remaining below the 60–70 Ų threshold associated with poor brain penetration [1]. The molecular weight increase from 86.09 to 265.28 g·mol⁻¹ remains well within the Lipinski ceiling of 500, and the compound retains full Rule of Five compliance [2].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.49; PSA = 35.58 Ų; MW = 265.28 g·mol⁻¹ |
| Comparator Or Baseline | 2-Imidazolidinone (CAS 120-93-4): logP = −0.04; PSA = 41.13 Ų; MW = 86.09 g·mol⁻¹ |
| Quantified Difference | ΔlogP = +1.53 (≈34-fold increase in P); ΔPSA = −5.55 Ų; ΔMW = +179.19 g·mol⁻¹ |
| Conditions | Computed properties from Ambinter database (XLogP3-based) and ChemSrc experimental logP data |
Why This Matters
This logP shift into the CNS-optimal range, combined with PSA below the BBB permeability threshold, makes this compound uniquely suited for CNS-targeted probe and lead discovery among imidazolidinone building blocks, whereas the parent core is unsuitable for passive brain penetration.
- [1] Ambinter AMB21927526 (target compound): logP 1.4905, PSA 35.58, MW 265.275. ChemSrc/DailyChem (2-Imidazolidinone, CAS 120-93-4): logP −0.0432, PSA 41.13, MW 86.09. Cross-referenced 2025. View Source
- [2] Chembase.cn. 1-{2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one. Lipinski Rule of Five: true; Rotatable bonds: 4. View Source
